

Benzyl-PEG1-MS CAS number and molecular weight

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Compound of Interest		
Compound Name:	Benzyl-PEG1-MS	
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In-Depth Technical Guide: Benzyl-PEG1-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG1-MS**, a monodisperse Polyethylene Glycol (PEG) derivative that plays a crucial role in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, its primary application as a PROTAC linker, and a conceptual framework for its use in experimental settings.

Core Properties of Benzyl-PEG1-MS

Benzyl-PEG1-MS, also known as 2-(benzyloxy)ethyl methanesulfonate, is a key building block in the synthesis of complex bioconjugates. Its structure features a benzyl protecting group, a single ethylene glycol unit (PEG1), and a reactive mesylate (methanesulfonyl) group. This combination of functionalities makes it a versatile tool for chemical biologists and medicinal chemists.

Physicochemical Data

The fundamental properties of **Benzyl-PEG1-MS** are summarized in the table below, providing essential data for experimental design and execution.



Property	Value	Citation(s)
CAS Number	58841-52-4	[1][2]
Molecular Weight	230.28 g/mol	[1]
Molecular Formula	C10H14O4S	[1]
Appearance	Typically an oil	
Purity	Commonly >95%	[1]
Solubility	Soluble in organic solvents like DMSO	[3]

Application in PROTAC Synthesis

Benzyl-PEG1-MS is prominently utilized as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.

The benzyl group in **Benzyl-PEG1-MS** serves as a stable protecting group for the hydroxyl functionality, while the mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of **Benzyl-PEG1-MS** to a ligand for either the target protein or the E3 ligase.

Conceptual Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the incorporation of **Benzyl-PEG1-MS** into a PROTAC molecule. This process typically involves a multi-step synthesis where the linker is sequentially conjugated to the two different ligands.





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Caption: A conceptual workflow for synthesizing a PROTAC using **Benzyl-PEG1-MS** as a linker component.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for the use of **Benzyl-PEG1-MS** are often substrate-dependent and proprietary, a general methodology for its incorporation into a molecule containing a nucleophilic group (e.g., an amine or a phenol on a protein ligand) can be outlined.

Objective: To conjugate **Benzyl-PEG1-MS** to a nucleophilic functional group on a starting molecule (Ligand 1).

Materials:

Benzyl-PEG1-MS

- Ligand 1 (containing a nucleophilic group, e.g., -NH₂, -OH, -SH)
- Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
- A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment



• Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

- Preparation: Dry all glassware thoroughly. Under an inert atmosphere, dissolve Ligand 1 in the chosen anhydrous solvent.
- Addition of Base: Add the non-nucleophilic base to the reaction mixture. The amount will typically be in a slight molar excess (e.g., 1.1 to 2.0 equivalents) relative to Ligand 1.
- Addition of Benzyl-PEG1-MS: Dissolve Benzyl-PEG1-MS (typically 1.0 to 1.5 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

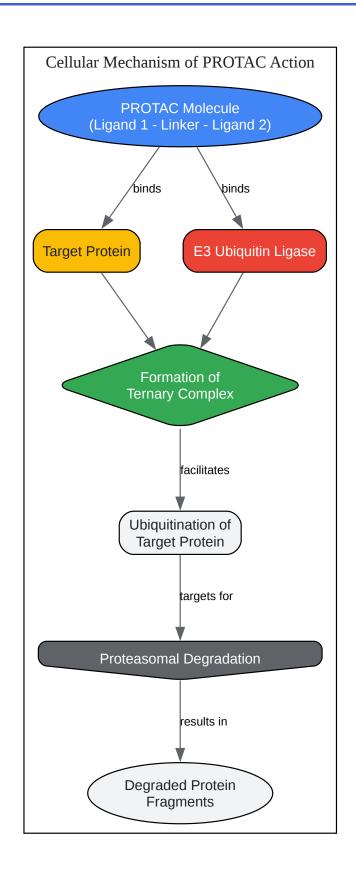
 °C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
- Work-up: Once the reaction is complete, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
- Purification: Purify the crude product using an appropriate method, such as flash column chromatography or preparative HPLC, to obtain the desired Ligand 1-PEG1-Benzyl conjugate.

The resulting conjugate can then undergo further synthetic transformations, such as the deprotection of the benzyl group followed by activation and conjugation to the second ligand to complete the PROTAC synthesis.

Logical Relationships in PROTAC Function

The successful function of a PROTAC is dependent on a series of interconnected events. The role of the linker, derived from reagents like **Benzyl-PEG1-MS**, is central to this process.





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Caption: Logical flow of events in PROTAC-mediated protein degradation.



This guide provides a foundational understanding of **Benzyl-PEG1-MS** for professionals in drug development. For specific applications, further optimization of reaction conditions and purification methods will be necessary.

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